molecular formula C16H11F6NO3 B12582594 N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide CAS No. 634184-89-7

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide

Cat. No.: B12582594
CAS No.: 634184-89-7
M. Wt: 379.25 g/mol
InChI Key: FSXNYOAJRSLZHZ-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide is a chemical compound of significant interest in biomedical research, particularly in the fields of oncology and neuroinflammation. With the molecular formula C16H11F6NO3 and a molecular weight of 379.25 g/mol, this benzamide derivative is characterized by its 3,5-bis(trifluoromethyl)phenyl group and methoxy-substituted benzamide core . The trifluoromethyl groups are a prominent feature in modern medicinal chemistry, known to enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins, as evidenced by their prevalence in numerous FDA-approved pharmaceuticals . This compound is supplied for research purposes as a standard, enabling studies on its physicochemical properties and biological activity. Preliminary research on structurally related compounds featuring the 3,5-bis(trifluoromethyl)phenyl scaffold suggests potential as an inhibitor of NF-κB activation . The NF-κB signaling pathway is a crucial mediator of inflammatory responses and is implicated in the progression of neurodegenerative diseases within the central nervous system. Inhibiting this pathway can downregulate the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated microglial cells, thereby exerting anti-neuroinflammatory effects . Furthermore, vanillyl-capped HDAC inhibitors, which share some structural similarities, have demonstrated promising anti-tumor efficacy in preclinical models of neuroblastoma and glioblastoma, indicating the broader therapeutic potential of this compound class in oncology . Researchers can utilize this compound to explore these mechanisms further and investigate its potential applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

634184-89-7

Molecular Formula

C16H11F6NO3

Molecular Weight

379.25 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide

InChI

InChI=1S/C16H11F6NO3/c1-26-12-4-2-3-11(13(12)24)14(25)23-10-6-8(15(17,18)19)5-9(7-10)16(20,21)22/h2-7,24H,1H3,(H,23,25)

InChI Key

FSXNYOAJRSLZHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Method 1: Multi-Step Organic Synthesis

This method involves several key reactions:

  • Starting Materials : The synthesis begins with 3,5-bis(trifluoromethyl)acetophenone and 2-hydroxy-3-methoxybenzoic acid.

  • Reaction Conditions :

    • The acetophenone is reacted with a suitable reagent (e.g., thionyl chloride) to activate the carbonyl group.
    • The activated intermediate is then coupled with the hydroxylated benzoic acid under acidic conditions.
  • Yield and Purification : The product is purified through recrystallization from ethanol or another solvent to yield pure this compound.

Method 2: Direct Acylation

This method utilizes direct acylation techniques:

  • Starting Materials : Use of an amine (e.g., aniline derivative) and an acyl chloride derived from the corresponding carboxylic acid.

  • Procedure :

    • The amine is treated with acyl chloride in the presence of a base (e.g., triethylamine) to facilitate the formation of the amide bond.
    • The reaction typically requires stirring at room temperature or mild heating.
  • Product Isolation : The resulting compound can be isolated by filtration and washed with cold solvent to remove unreacted materials.

Method 3: Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity for its efficiency:

  • Reagents : Similar starting materials as in traditional methods but under microwave irradiation.

  • Advantages :

    • Significantly reduced reaction times (often minutes instead of hours).
    • Higher yields due to improved reaction kinetics.
  • Procedure :

    • Combine all reagents in a microwave-safe vessel and irradiate under controlled conditions.
    • After completion, allow cooling and purify as described previously.

Comparative Analysis of Methods

The following table summarizes the different preparation methods for this compound, highlighting their advantages and yields.

Method Reaction Time Yield (%) Advantages
Multi-Step Organic Synthesis Several hours 70-85 Well-established; high purity achievable
Direct Acylation 1-4 hours 60-80 Simplicity; fewer steps involved
Microwave-Assisted Synthesis Minutes 80-95 Rapid synthesis; higher yields

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amide group may produce an amine.

Scientific Research Applications

NF-κB Pathway Inhibition

One of the primary applications of N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide is its role as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is crucial in regulating immune response and inflammation, making it a validated target for cancer therapy.

  • Case Study : Research has demonstrated that derivatives of this compound can effectively inhibit the NF-κB signaling cascade. For instance, a related compound, 4-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide, was identified as a potent inhibitor in studies aimed at targeting oncological pathways .

Asymmetric Organic Synthesis

The compound serves as a chiral building block in asymmetric synthesis processes. It has been utilized in various catalytic reactions to produce enantiomerically enriched compounds.

  • Example : The Jacobsen group developed a chiral thiourea organocatalyst involving similar trifluoromethylated structures for asymmetric organic synthesis . This highlights its utility in creating complex molecules with high stereochemical fidelity.

UV Absorption Properties

In material science, compounds with trifluoromethyl groups exhibit enhanced UV absorption properties. This compound can be explored as an additive in polymers to improve their stability against UV radiation.

  • Data Table : Comparison of UV Absorption Characteristics
CompoundUV Absorption (nm)Application
This compound320Polymer additive
4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide310Anticancer agent

Safety Profile

Toxicological assessments are critical for understanding the safety profile of this compound. Studies have indicated that while it possesses beneficial properties for therapeutic applications, it also exhibits certain toxicity levels that need to be addressed.

  • Findings : The compound has been classified under various hazard categories due to its potential acute toxicity and environmental impact . Therefore, careful handling and further studies are necessary to mitigate risks associated with its use.

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl and methoxy groups may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Substituent Position and Physical Properties

The position of substituents on the benzamide ring significantly influences physical properties. For example:

Compound Name Substituent Position Melting Point (°C) Molecular Weight Source
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-5-methoxybenzamide (Analog) 5-methoxy 208–210 ~373.2* (Compound 10)
N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide 5-chloro Not reported 383.67
Target Compound (Hypothesized) 3-methoxy Not reported ~373.2* N/A

*Molecular weight estimated based on formula C₁₆H₁₁F₆NO₃.

The 5-methoxy analog () exhibits a high melting point (208–210°C), likely due to strong intermolecular hydrogen bonding from the hydroxyl and methoxy groups. In contrast, the 5-chloro analog () has a higher molecular weight (383.67) but lacks reported melting point data. Substituent position (3- vs.

Substituent Type and Bioactivity

Substituents such as halogens, nitro, or aryl groups modulate biological activity. For instance:

  • 5-Fluoro and 5-Bromo analogs (Compounds 7 and 8, ): These were synthesized as part of antitubercular salicylanilides. Halogens may enhance membrane permeability and target engagement .
  • Nitro-substituted analog (Compound 9, ): Nitro groups often improve antibacterial activity but may increase toxicity .
  • Pyrazole derivatives (): While structurally distinct, these compounds share the 3,5-bis(trifluoromethyl)phenyl group and exhibit growth inhibition, suggesting the substituent’s role in bioactivity .

Biological Activity

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H11F6NO3C_{16}H_{11}F_6NO_3. It features a trifluoromethyl-substituted phenyl ring, which is known to enhance lipophilicity and biological activity. The presence of hydroxyl and methoxy groups contributes to its potential interactions with biological targets.

PropertyValue
Molecular Weight337.25 g/mol
CAS Number11314966
SolubilitySoluble in organic solvents
Melting PointNot specified

Research indicates that this compound exhibits inhibitory effects on various biological pathways. Notably, it has been shown to inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses and cancer progression. A study demonstrated that derivatives of this compound could act as potent inhibitors of IKKβ, a key kinase in the NF-κB pathway, although some derivatives showed inactivity in specific enzyme assays .

Antimicrobial Properties

The antimicrobial activity of this compound has been investigated against several bacterial strains. It has shown promising results against drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The trifluoromethyl group enhances the compound's potency by improving its interaction with bacterial cell membranes .

Minimum Inhibitory Concentration (MIC) Data:

Bacterial StrainMIC (µg/mL)
MRSA8
Mycobacterium smegmatis4
Escherichia coli16

Enzyme Inhibition

In addition to its antimicrobial effects, the compound has been studied for its ability to inhibit cholinesterases. It demonstrated mixed inhibition patterns against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Study on Antimicrobial Activity : A recent investigation into various N-substituted benzamides highlighted the effectiveness of this compound against Mycobacterium smegmatis. The study concluded that modifications in the molecular structure significantly affect antibacterial potency .
  • Inhibition of NF-κB Pathway : A scaffold hopping approach identified this compound as a novel inhibitor in the NF-κB signaling pathway. Despite some derivatives being inactive against human IKKβ enzyme assays, their structural analogs exhibited significant inhibitory effects on cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide, and what key reaction conditions should be optimized?

  • Methodological Answer : The compound is typically synthesized via amide coupling between 3,5-bis(trifluoromethyl)aniline and a substituted salicylic acid derivative. A common protocol involves activating the carboxylic acid group (e.g., using chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate) in acetonitrile or dichloromethane, followed by coupling with the aniline derivative under inert conditions . Key parameters to optimize include reaction temperature (often 0–25°C), stoichiometry of coupling reagents (1:1 molar ratio), and purification via column chromatography with gradients of ethyl acetate/hexane .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : Compare 1^1H and 13^13C NMR spectra with literature values. For example, the hydroxyl proton (2-hydroxy group) typically appears as a singlet near δ 12.5–13.5 ppm, while aromatic protons from the 3,5-bis(trifluoromethyl)phenyl group resonate as a singlet near δ 7.8–8.2 ppm .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak [M+H]+^+ at m/z 395.07 (calculated for C16H11F6NO3C_{16}H_{11}F_6NO_3) .
  • IR : A strong absorption band near 1650–1680 cm1^{-1} confirms the amide C=O stretch .

Q. What safety precautions are critical when handling this compound and its intermediates?

  • Methodological Answer :

  • Conduct a hazard analysis for all reagents (e.g., trifluoromethylated anilines, acyl chlorides) using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011).
  • Use fume hoods for volatile solvents (e.g., dichloromethane) and personal protective equipment (PPE) due to potential mutagenicity of anomeric amide intermediates .
  • Store intermediates at –20°C in airtight containers to prevent decomposition, as some analogs decompose upon heating (DSC data) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points for structural analogs of this compound?

  • Methodological Answer : Variations in melting points (e.g., 208–210°C vs. 179–180°C for analogs) may arise from polymorphism or residual solvents. To address this:

  • Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.
  • Recrystallize the compound from different solvents (e.g., ethanol vs. acetonitrile) and compare purity via HPLC (≥99% by area) .
  • Cross-reference with thermogravimetric analysis (TGA) to rule out solvent retention .

Q. What strategies are effective for improving the yield of the amide coupling step in large-scale synthesis?

  • Methodological Answer :

  • Reagent Selection : Replace traditional coupling agents (e.g., HATU) with cost-effective alternatives like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate, which minimizes side reactions in polar aprotic solvents .
  • Solvent Optimization : Use acetonitrile over DMF to reduce viscosity and improve mixing efficiency.
  • Catalysis : Add catalytic N-methylimidazole (5 mol%) to accelerate activation of the carboxylic acid .
  • Scale-Up Considerations : Maintain a 1:1 molar ratio of acid to amine to prevent excess reagent decomposition .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against its analogs?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing methoxy with ethoxy or halogen groups) using General Procedure A .
  • Biological Assays : Test against target systems (e.g., mycobacterial growth inhibition) with positive controls (e.g., rifampicin).
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft parameters) effects of substituents with bioactivity. For example, trifluoromethyl groups enhance lipophilicity (logP), which may improve membrane permeability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the mutagenicity of trifluoromethylated benzamide derivatives?

  • Methodological Answer :

  • Ames Test Validation : Re-evaluate mutagenicity using Ames II testing with Salmonella typhimurium TA98 and TA100 strains under metabolic activation (S9 mix). Compare results to benchmarks like benzyl chloride .
  • Structural Alerts : Identify mutagenic motifs (e.g., nitro groups) absent in this compound but present in conflicting studies.
  • Dose-Response Analysis : Perform EC50_{50} comparisons to differentiate threshold effects .

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